molecular formula C8H8Te B14439000 Benzene, (ethenyltelluro)- CAS No. 78984-37-9

Benzene, (ethenyltelluro)-

Cat. No.: B14439000
CAS No.: 78984-37-9
M. Wt: 231.7 g/mol
InChI Key: XKEBLYPFUYFCEQ-UHFFFAOYSA-N
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Description

"Benzene, (ethenyltelluro)-" is a substituted benzene derivative where a tellurium atom is bonded to the aromatic ring via an ethenyl (-CH=CH-) group. This structure introduces unique electronic and steric effects due to the heavy atom (tellurium) and the conjugated double bond. While direct data on this compound is sparse in the provided evidence, insights can be drawn from structurally analogous benzene derivatives, such as sulfenyl-, nitro-, and alkyl-substituted benzenes.

Properties

CAS No.

78984-37-9

Molecular Formula

C8H8Te

Molecular Weight

231.7 g/mol

IUPAC Name

ethenyltellanylbenzene

InChI

InChI=1S/C8H8Te/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

XKEBLYPFUYFCEQ-UHFFFAOYSA-N

Canonical SMILES

C=C[Te]C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Aromatic Stability Benzene’s stability arises from resonance delocalization of π-electrons . Substitutents like nitro (-NO₂) or sulfenyl (-S-) groups disrupt this stability by withdrawing electron density, as seen in nitrobenzene () and 2-arylsulfenylpyrroles. In contrast, alkyl groups (e.g., ethyl, methyl) donate electrons via inductive effects, stabilizing the ring. Tellurium’s lower electronegativity (2.1) compared to sulfur (2.58) or oxygen (3.44) suggests that the ethenyltelluro group may act as a weaker electron-withdrawing substituent, though its polarizability could enhance conjugation .

B. Key Analogous Compounds

Benzene, 2-ethenyl-1,4-dimethyl- (CAS 2039-89-6) Boiling Point: 342.2–344.7 K Structure: Ethenyl and methyl groups introduce steric hindrance and moderate electron donation. Reactivity: The ethenyl group enables addition reactions, while methyl groups enhance solubility in nonpolar solvents.

Ethylbenzene (CAS 100-41-4)

  • Molecular Formula: C₈H₁₀
  • Properties: Liquid at room temperature, boiling point 409 K. Ethyl’s inductive effect stabilizes the ring but reduces electrophilic substitution rates compared to benzene.

Benzene, (1-methylethyl)- (Isopropylbenzene/Cumene, CAS 98-82-8) Applications: Precursor to phenol and acetone. Steric bulk from the isopropyl group slows reactions at the ortho/para positions .

Nitrobenzene and Dinitrobenzene Derivatives

  • highlights nitro groups as strong electron-withdrawing substituents, directing electrophilic substitution to meta positions. For example, 2,4-dinitrobenzenesulfenylpyrroles exhibit reduced reactivity compared to phenylthiopyrroles due to nitro group deactivation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (K) Key Substituent Effects
Benzene, (ethenyltelluro)- ~217 (estimated) N/A Tellurium polarizability, conjugated ethenyl
Benzene, 2-ethenyl-1,4-dimethyl- 146.23 342.2–344.7 Steric hindrance, moderate electron donation
Ethylbenzene 106.16 409 Electron donation, reduced reactivity
Nitrobenzene 123.11 484 Strong electron withdrawal, meta-directing

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